N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide
Description
Properties
CAS No. |
820961-11-3 |
|---|---|
Molecular Formula |
C13H10BrN3O6S |
Molecular Weight |
416.21 g/mol |
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-N-methyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H10BrN3O6S/c1-15(11-7-6-9(16(18)19)8-10(11)14)24(22,23)13-5-3-2-4-12(13)17(20)21/h2-8H,1H3 |
InChI Key |
QBEJRQLOFPPQNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)[N+](=O)[O-])Br)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Nitroaniline
- Dissolve 4-nitroaniline (10.0 g, 72.9 mmol) in 98% H2SO4 (50 mL) at 0°C.
- Add HBr (48% aqueous, 15 mL) dropwise.
- Introduce H2O2 (30%, 20 mL) over 1 hr, maintaining temperature <10°C.
- Stir for 4 hrs, pour into ice-water, and filter to obtain 2-bromo-4-nitroaniline (Yield: 78–82%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 0–10°C |
| Time | 4 hrs |
| Purification | Recrystallization (EtOH/H2O) |
N-Methylation
- Suspend 2-bromo-4-nitroaniline (5.0 g, 21.6 mmol) in dry THF (50 mL).
- Add NaH (60% dispersion, 1.3 eq) and CH3I (1.5 eq).
- Reflux for 6 hrs under N2.
- Quench with H2O, extract with EtOAc, and concentrate to yield N-methyl-2-bromo-4-nitroaniline (Yield: 65–70%).
Optimization Note :
Exceeding 1.5 eq CH3I leads to di-methylation byproducts.
Sulfonylation with 2-Nitrobenzenesulfonyl Chloride
Direct Sulfonylation
- Dissolve N-methyl-2-bromo-4-nitroaniline (3.0 g, 11.9 mmol) in anhydrous CH2Cl2 (30 mL).
- Add pyridine (2.5 eq) and 2-nitrobenzenesulfonyl chloride (1.2 eq, CAS 1694-92-4).
- Stir at 25°C for 12 hrs.
- Wash with 1M HCl, dry (MgSO4), and purify via silica chromatography (Hexane/EtOAc 3:1) to obtain the title compound (Yield: 55–60%).
Critical Parameters :
| Parameter | Impact on Yield |
|---|---|
| Solvent Polarity | CH2Cl2 > THF (prevents sulfonyl chloride hydrolysis) |
| Base | Pyridine > Et3N (superior HCl scavenging) |
Microwave-Assisted Method
- Mix intermediates (1:1.1 molar ratio) in DMF (10 mL).
- Irradiate at 100°C (300 W) for 20 mins.
- Cool, dilute with H2O, and filter.
Yield : 72% (reduced reaction time from 12 hrs to 20 mins).
Alternative Pathways
Ullmann Coupling Approach
- React 2-nitrobenzenesulfonamide with 1-bromo-2-iodo-4-nitrobenzene (1.2 eq).
- Use CuI (10 mol%) and L-proline (20 mol%) in DMSO at 110°C for 24 hrs.
Yield : 48% (lower efficiency due to steric hindrance).
Reductive Amination (Unoptimized)
- Reduce 2-nitrobenzenesulfonamide to sulfonamide-NH2 using H2/Pd-C.
- React with 2-bromo-4-nitrobenzaldehyde (1.1 eq) and NaBH3CN.
Yield : <30% (limited by competing imine hydrolysis).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Sulfonylation | 55–60 | >98 | Industrial |
| Microwave-Assisted | 72 | 95 | Lab-scale |
| Ullmann Coupling | 48 | 90 | Limited |
Key Findings :
- Direct sulfonylation remains the most reliable for gram-scale synthesis.
- Microwave methods improve kinetics but require specialized equipment.
- N-methylation before sulfonylation prevents unwanted N–H side reactions.
Challenges and Optimization Strategies
Regioselectivity in Bromination
Nitration before bromination ensures para-nitro orientation, but bromine’s directing effects may require Friedel-Crafts catalysts for ortho substitution.
Purification
Stability Considerations
The product degrades above 160°C; storage at 4°C under N2 is recommended.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups play a crucial role in its biological activity, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
N-Methylation and Electron Withdrawing Groups
For example, in N-(4-bromo-2-methylphenyl)-4-cyanobenzene-1-sulfonamide (), the cyano group enhances electron-withdrawing capacity, increasing electrophilicity compared to the target compound’s nitro groups .
Bromo-Nitrophenyl Derivatives
Compounds like 3-(4-(bis(2-(trityloxy)ethyl)amino)phenyl)-2-(4-(2-bromo-4-nitrophenyl)diazenyl)phenyl)acrylonitrile () share the 2-bromo-4-nitrophenyl motif. These derivatives exhibit applications in photochemistry due to strong electron-withdrawing effects, but their sulfonamide-free structures limit direct functional comparisons .
Spectroscopic and Analytical Data Comparison
Infrared Spectroscopy
The target compound’s IR spectrum lacks the N–H stretch (~3280 cm⁻¹) observed in non-methylated sulfonamides (e.g., compound 4b), confirming successful N-methylation .
Elemental Analysis
Analytical data for the target compound align closely with theoretical values (e.g., C: 37.60% found vs. 37.52% calculated), demonstrating high purity. Deviations in compound 4b (C: 35.72% found vs. 35.84% calculated) highlight the precision of modern synthetic methods .
Biological Activity
N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 414.95 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Nitro compounds, including this sulfonamide derivative, have demonstrated broad-spectrum antimicrobial properties. The nitro group plays a crucial role in the compound's ability to inhibit bacterial growth by interfering with DNA synthesis and function .
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators . This suggests that this compound could exhibit anti-inflammatory properties.
- Anticancer Properties : Research indicates that sulfonamide derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways . The specific interactions of this compound with cancer cell lines need further exploration to establish its efficacy.
Antimicrobial Activity
A study evaluating various nitro compounds found that those with similar structural features to this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial effects .
Anti-inflammatory Studies
In vitro studies have demonstrated that compounds containing a nitro group can effectively inhibit the production of pro-inflammatory cytokines. For instance, one study reported that a related compound reduced levels of IL-6 and TNF-alpha in treated macrophages, suggesting that this compound may similarly modulate inflammatory responses .
Anticancer Activity
In a series of experiments involving various cancer cell lines, sulfonamide derivatives were shown to inhibit cell proliferation significantly. For example, a related compound demonstrated an IC50 value of 225 µM against breast cancer cells, indicating potential for further development as an anticancer agent . Further studies are warranted to assess the specific effects of this compound on different cancer types.
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study on nitro-substituted benzene derivatives revealed that this compound exhibited superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to other tested compounds, highlighting its potential as a therapeutic agent .
- Case Study on Anti-inflammatory Properties : In a model of acute inflammation, administration of similar nitro compounds resulted in decreased paw edema in rats, suggesting that this compound may possess comparable anti-inflammatory effects .
Q & A
Q. What are the common synthetic routes for N-(2-Bromo-4-nitrophenyl)-N-methyl-2-nitrobenzene-1-sulfonamide, and how can reaction conditions be optimized for higher yields?
A typical synthesis involves sulfonylation of the amine precursor under reflux conditions. For example, reacting N-methyl-2-nitrobenzenesulfonyl chloride with 2-bromo-4-nitroaniline in anhydrous acetonitrile at 80°C for 12 hours yields the target compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and using acetic anhydride as a catalyst to enhance acylation efficiency. Post-reaction purification via recrystallization from ethanol/water (3:1 v/v) improves purity (>95%) .
Advanced
Q. How can crystallographic software like SHELXL and WinGX resolve ambiguities in electron density maps for this compound?
SHELXL refines disordered atoms by partitioning occupancy or applying restraints to bond lengths/angles. For example, WinGX integrates ORTEP-3 to visualize and model electron density outliers, such as disordered nitro groups. High-resolution data (>0.8 Å) enables anisotropic refinement of bromine atoms, while hydrogen bonding networks (e.g., C–H⋯O interactions) can stabilize ambiguous regions. Multi-cycle refinement with R-factor convergence below 5% ensures reliability .
Basic
Q. Which spectroscopic techniques are most effective for characterizing structural features of this sulfonamide?
- NMR : H NMR identifies aromatic protons (δ 7.8–8.3 ppm) and N–CH (δ 3.1 ppm). C NMR confirms sulfonamide carbonyls (δ ~165 ppm).
- IR : Strong S=O stretches at 1350 cm and NO asymmetric stretches at 1520 cm.
- Mass Spectrometry : ESI-MS ([M+H] at m/z ~460) verifies molecular weight. X-ray diffraction remains critical for confirming stereochemistry .
Advanced
Q. How should researchers analyze conflicting crystallographic data, such as disordered sulfonamide groups?
Disorder often arises from rotational flexibility of the nitrobenzene ring. Strategies include:
- Twinning Analysis : Use PLATON to detect twinning and apply HKLF 5 format in SHELXL for correction.
- Density Modification : Apply SQUEEZE (in PLATON) to model solvent-accessible voids.
- Validation Tools : Check Ramachandran plots (≥95% favored) and ADP consistency (ΔU < 0.02 Å) using Coot. For severe disorder, consider low-temperature (100 K) data collection to reduce thermal motion .
Basic
Q. What are key considerations for designing crystallization experiments to obtain high-quality single crystals?
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Temperature Gradient : Gradual cooling from 40°C to 4°C over 48 hours promotes nucleation.
- Concentration : Optimize solute concentration (~5 mg/mL) to avoid polycrystalline aggregates. Crystals grown in ethanol/water (1:1) often exhibit prismatic morphology suitable for diffraction .
Advanced
Q. What strategies determine the electronic effects of bromine and nitro substituents on reactivity?
- Computational Analysis : DFT calculations (B3LYP/6-311G**) quantify electron-withdrawing effects. Nitro groups lower HOMO energy (~-9.5 eV), enhancing electrophilicity.
- Experimental Probes : Competitive nucleophilic substitution (e.g., with piperidine) at the bromine site reveals rate constants (k ~10 s) via HPLC. XPS confirms bromine’s σ-hole interactions in crystal packing .
Advanced
Q. How can researchers validate synthetic intermediates using tandem mass spectrometry (MS/MS)?
- Fragmentation Patterns : Collision-induced dissociation (CID) of [M+H] ions at 20 eV generates diagnostic fragments (e.g., m/z 285 for bromophenyl loss).
- Isotopic Clustering : Bromine’s 1:1 Br/Br ratio (m/z 460/462) confirms molecular identity. Compare with synthesized reference standards to rule out byproducts .
Basic
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- Storage : Desiccate at -20°C in amber vials to prevent nitro group photodegradation.
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid toxic HBr emissions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
